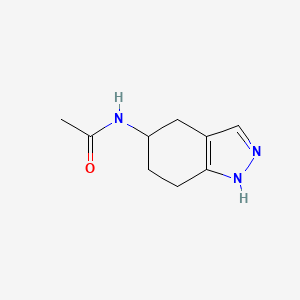

N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6(13)11-8-2-3-9-7(4-8)5-10-12-9/h5,8H,2-4H2,1H3,(H,10,12)(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEVYUJEEWNTMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacological Scaffold of 4,5,6,7-Tetrahydroindazole

A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary

The 4,5,6,7-tetrahydroindazole (THI) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization. Unlike its fully aromatic indazole counterpart, the THI scaffold possesses a flexible cyclohexene ring fused to the pyrazole core, offering unique stereochemical opportunities and lipophilicity profiles.

This technical guide analyzes the biological activity of THI derivatives, focusing on three primary therapeutic axes: selective COX-2 inhibition (anti-inflammatory) , HSP90/Kinase modulation (oncology) , and antimicrobial efficacy . It provides researchers with actionable structure-activity relationship (SAR) insights, validated experimental protocols, and mechanistic pathway visualizations.

Part 1: Structural Architecture & SAR Analysis

The core utility of the THI scaffold lies in its modifiability at three critical vectors: the pyrazole nitrogens (N1/N2), the C3 position, and the fused cyclohexane ring (C4-C7).

Structure-Activity Relationship (SAR) Logic

-

N1/N2 Substitution (The Anchor): Bulky aryl groups (e.g., 4-methoxyphenyl, 4-fluorophenyl) at N1 or N2 are critical for hydrophobic pocket occupation in targets like COX-2 and HSP90.

-

C3 Functionalization (The Warhead): Introduction of electron-withdrawing groups (CF3) or heterocycles (thiazoles, pyridines) at C3 significantly modulates electronic affinity and hydrogen bond donor/acceptor capability.

-

Cyclohexane Ring (The Lipophilic modulator): The C4-C7 region allows for the introduction of polar groups to tune solubility (LogP) without disrupting the primary pharmacophore binding at the pyrazole core.

Visualization: THI Scaffold SAR Map

Figure 1: Structure-Activity Relationship (SAR) map of the tetrahydroindazole scaffold highlighting key modification zones.

Part 2: Therapeutic Frontier I – Anti-Inflammatory Activity

Primary Target: Cyclooxygenase-2 (COX-2) Mechanism: Selective inhibition via Arg106 interaction.

THI derivatives have emerged as potent non-steroidal anti-inflammatory drugs (NSAIDs) with a safety profile superior to traditional agents. The saturation of the benzene ring (present in indazoles) to a cyclohexene ring (in THIs) alters the spatial arrangement, allowing specific derivatives to fit the COX-2 side pocket (Val523) while being excluded from the smaller COX-1 hydrophobic channel.

Mechanistic Insight

Molecular modeling reveals that potent THI derivatives (e.g., 2,3-diaryl-4,5,6,7-tetrahydroindazoles) establish a critical

Comparative Potency Data

Table 1: Inhibitory concentration (IC50) of select THI derivatives vs. Standards.

| Compound Class | Substituent (C3) | Substituent (N2) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |

| THI-A (Lead) | 4-OCH3-Phenyl | Phenyl | 0.87 | >100 | >115 |

| THI-B | 4-F-Phenyl | Phenyl | 1.27 | >50 | >39 |

| Celecoxib | (Standard) | - | 0.82 | 15.0 | 18.3 |

| Indomethacin | (Standard) | - | 0.60 | 0.02 | 0.03 (Non-selective) |

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: Determine the selectivity of THI compounds for COX-2 vs. COX-1.

-

Reagent Preparation:

-

Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0).

-

Prepare Hematin cofactor solution (1 µM final).

-

Dissolve THI test compounds in DMSO (Final DMSO concentration < 2%).

-

-

Incubation:

-

In a 96-well plate, add 10 µL of enzyme (COX-1 or COX-2) to 150 µL of assay buffer containing Hematin.

-

Add 20 µL of test compound (varying concentrations: 0.01 – 100 µM).

-

Incubate at 25°C for 15 minutes to allow inhibitor binding.

-

-

Reaction Initiation:

-

Add 20 µL of Arachidonic Acid (substrate) and TMPD (colorimetric co-substrate).

-

Incubate for 5 minutes at 25°C.

-

-

Measurement:

-

Measure absorbance at 590 nm using a microplate reader. The oxidation of TMPD is directly proportional to COX enzymatic activity.

-

-

Data Analysis:

-

Calculate % Inhibition =

. -

Plot log-concentration vs. inhibition to derive IC50 values using non-linear regression (Sigmoidal dose-response).

-

Part 3: Therapeutic Frontier II – Oncology (HSP90 & Kinases)

Primary Targets: Heat Shock Protein 90 (HSP90), CDK2, ITK.

The THI scaffold serves as a bioisostere for the adenosine ring of ATP, allowing it to target the ATP-binding pockets of kinases and chaperones.

Mechanism of Action: HSP90 Inhibition

HSP90 stabilizes oncogenic client proteins (HER2, AKT, c-MET). THI derivatives bind to the N-terminal or C-terminal ATP pocket of HSP90, preventing ATP hydrolysis. This inhibits the chaperone cycle, leading to the ubiquitination and proteasomal degradation of client proteins.

Visualization: HSP90-Mediated Apoptosis Pathway

Figure 2: Mechanism of action for THI-based HSP90 inhibition leading to oncogenic client protein degradation.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: Evaluate the antiproliferative potency of THI derivatives against cancer cell lines (e.g., MCF-7, HCT-116).

-

Cell Seeding:

-

Seed tumor cells (e.g.,

cells/well) in 96-well plates containing DMEM supplemented with 10% FBS. -

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of THI compounds in culture medium.

-

Replace medium in wells with 100 µL of compound-containing medium. Include DMSO vehicle control and Cisplatin positive control.

-

Incubate for 48 or 72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C. Viable cells reduce yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully aspirate medium.

-

Add 150 µL of DMSO to dissolve formazan crystals. Shake plate for 10 minutes.

-

-

Quantification:

-

Measure absorbance at 570 nm.

-

Calculate IC50 values relative to vehicle control.

-

Part 4: Therapeutic Frontier III – Antimicrobial Activity

Target: Bacterial Cell Wall / Fungal Membrane Biosynthesis Key Insight: Fusion of the THI scaffold with a thiazole ring (forming tetrahydroindazolyl-thiazoles) dramatically enhances antimicrobial potency.

Research indicates that 2-thiazolyl-4,5,6,7-tetrahydroindazole derivatives exhibit significant bacteriostatic activity against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).

-

Key Compound: 4-(4,5,6,7-tetrahydro-2H-indazol-2-yl)thiazole derivatives.

-

Potency: MIC values as low as 7.81 µg/mL against S. aureus.[1][2]

-

SAR Note: The presence of a urea linker or hydrazide moiety at C3 can further broaden the spectrum to include Candida albicans (antifungal).

References

-

Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry.

-

Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry Letters.

-

Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry.

-

Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole Derivatives. Letters in Drug Design & Discovery.

-

Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. Scientific Reports.

-

Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry.

-

Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry.

-

Synthesis and in vitro antitumor and antimicrobial activity of some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

"N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide mechanism of action"

An In-Depth Technical Guide on the Core Mechanism of Action for the N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide Scaffold

Abstract

The 4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[1] While the precise mechanism of action for this compound is yet to be fully elucidated in publicly accessible literature, this technical guide synthesizes the current understanding of the pharmacodynamic properties of structurally related analogs. By examining the established biological targets of these analogs, we can construct a scientifically grounded hypothesis regarding the potential mechanisms of action for novel compounds based on this core structure. This whitepaper will delve into the most probable molecular targets and signaling pathways, providing detailed experimental protocols for their investigation. The primary focus will be on two well-documented pathways for this class of compounds: immunomodulation through H+/K+-ATPase inhibition and anti-inflammatory effects potentially mediated by Cyclooxygenase-2 (COX-2) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Introduction to the 4,5,6,7-tetrahydro-2H-indazole Scaffold

Indazole and its derivatives are bicyclic heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological profiles.[2] The partially saturated 4,5,6,7-tetrahydro-2H-indazole core offers a three-dimensional structure that can be strategically modified to achieve selectivity and potency for various biological targets. Several compounds containing the indazole nucleus have been successfully developed into approved drugs, particularly in the oncology space, highlighting the therapeutic potential of this chemical class.[1] The exploration of this compound and its analogs is a logical progression in the quest for novel therapeutics. This guide serves as a foundational resource for researchers aiming to characterize the mechanism of action of this and related compounds.

Potential Mechanism I: Immunomodulation via H+/K+-ATPase Inhibition

A significant breakthrough in understanding the immunomodulatory effects of this scaffold came from the study of 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a compound designated BMT-1.[3] This analog was found to inhibit T-cell proliferation by targeting H+/K+-ATPase.[4]

The Role of H+/K+-ATPase in T-Cell Function

While best known for its role in gastric acid secretion, H+/K+-ATPase is also expressed in immune cells, where it plays a crucial role in maintaining intracellular pH (pHi).[3] Upon activation, T-cells undergo a metabolic shift that necessitates tight regulation of pHi.[3] Inhibition of H+/K+-ATPase can lead to intracellular acidification, which in turn can arrest the cell cycle and prevent proliferation.[4]

Proposed Signaling Pathway

The proposed mechanism involves the direct inhibition of H+/K+-ATPase by the tetrahydroindazole derivative. This leads to an accumulation of intracellular protons, a drop in pHi, and subsequent arrest of the cell cycle at the G0/G1 phase, thereby preventing T-cell proliferation.[3]

Caption: Proposed mechanism of immunomodulation via H+/K+-ATPase inhibition.

Experimental Protocols

This protocol is adapted from methods used to assess H+/K+-ATPase activity through the measurement of inorganic phosphate released from ATP hydrolysis.[4][5][6]

Objective: To determine the in vitro inhibitory effect of the test compound on H+/K+-ATPase activity.

Materials:

-

H+/K+-ATPase enriched membrane fraction (e.g., from gastric mucosa)

-

Test compound (e.g., this compound)

-

Omeprazole (positive control)

-

ATP Tris salt

-

Tris-HCl buffer (pH 7.4)

-

MgCl₂

-

KCl

-

Trichloroacetic acid (TCA), ice-cold

-

Ammonium molybdate solution

-

Fiske-Subbarow reagent (or similar reducing agent)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the enzyme preparation.

-

Add varying concentrations of the test compound or omeprazole to the reaction mixture. Incubate for 30-60 minutes at 37°C.[5][7]

-

Initiate the enzymatic reaction by adding ATP.[6]

-

Incubate for a defined period (e.g., 20-30 minutes) at 37°C.[5][6]

-

Terminate the reaction by adding ice-cold TCA.[6]

-

Centrifuge the samples to pellet precipitated protein.

-

To the supernatant, add ammonium molybdate and the reducing agent to develop a colored complex with the liberated inorganic phosphate.[5]

-

Measure the absorbance at a wavelength of approximately 660 nm.[4]

-

Calculate the amount of inorganic phosphate released and determine the percentage of inhibition relative to a vehicle control.

This assay measures the extent of T-cell division in response to stimuli.[8][9]

Objective: To assess the effect of the test compound on T-cell proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Carboxyfluorescein succinimidyl ester (CFSE) dye

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)

-

Test compound

-

Complete cell culture medium

-

Flow cytometer

Procedure:

-

Label isolated T-cells with CFSE dye according to the manufacturer's protocol.[8]

-

Plate the CFSE-labeled cells in a 96-well plate.

-

Add varying concentrations of the test compound.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies.

-

Culture the cells for 3-5 days.[8]

-

Harvest the cells and stain with antibodies for T-cell markers (e.g., CD4, CD8) if necessary.

-

Analyze the samples by flow cytometry, measuring the dilution of CFSE fluorescence in the proliferating cell population. Each peak of reduced fluorescence intensity represents a cell division.[8]

Potential Mechanism II: Anti-Inflammatory Activity

Derivatives of 4,5,6,7-tetrahydro-2H-indazole have demonstrated anti-inflammatory properties in various models.[5] The underlying mechanisms are thought to involve established inflammatory pathways.

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an inducible enzyme that synthesizes prostaglandins, key mediators of inflammation and pain.[10] Docking studies with tetrahydro-2H-indazole derivatives have suggested a favorable binding mode within the catalytic site of COX-2, indicating that this may be a direct target.

Caption: Postulated anti-inflammatory mechanism via COX-2 inhibition.

This protocol is based on commercially available kits that measure the peroxidase activity of COX-2.[10][11][12]

Objective: To screen for direct inhibitory activity of the test compound against recombinant human COX-2.

Materials:

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

Fluorometric probe (e.g., Amplex Red)

-

Cofactors (e.g., hemin)

-

Arachidonic acid (substrate)

-

Celecoxib (positive control inhibitor)

-

Test compound

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare all reagents as per the kit manufacturer's instructions. Reconstitute the COX-2 enzyme and keep it on ice.[10]

-

In a 96-well plate, add assay buffer, probe, and cofactors to each well.

-

Add the test compound at various concentrations or Celecoxib as a positive control. Add vehicle (e.g., DMSO) for the no-inhibitor control.

-

Add the diluted COX-2 enzyme to all wells except the background control.

-

Incubate for a short period (e.g., 10 minutes) at the recommended temperature (e.g., 37°C).[1]

-

Initiate the reaction by adding arachidonic acid to all wells.[1]

-

Immediately begin reading the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for a set duration.

-

Calculate the rate of reaction (slope of the fluorescence curve) and determine the percentage of inhibition for each concentration of the test compound.

Modulation of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for a multitude of cytokines and growth factors that drive inflammation and immune responses.[13][14] It is comprised of Janus kinases (JAKs) and signal transducers and activators of transcription (STATs).[15] Given its central role in inflammation, it represents a plausible target for the anti-inflammatory effects of tetrahydroindazole derivatives.

Caption: Overview of the JAK-STAT pathway as a potential anti-inflammatory target.

Objective: To determine if the test compound inhibits cytokine-induced phosphorylation of STAT proteins.

Workflow:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., macrophages, lymphocytes) and starve them of serum to reduce basal signaling. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6, IFN-γ) for a short period (e.g., 15-30 minutes) to activate the JAK-STAT pathway.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated forms of key STAT proteins (e.g., p-STAT3, p-STAT1).

-

Probe separate membranes with antibodies for total STAT proteins to ensure equal loading.

-

Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.

-

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT to total STAT. A reduction in this ratio in compound-treated cells compared to cytokine-stimulated controls would indicate inhibition of the pathway.

Data Summary and Future Directions

The exploration of this compound's mechanism of action is currently in a hypothesis-driven phase, built upon the solid foundation of its structural analogs. The table below summarizes the potential targets and the key experiments to validate them.

| Potential Target | Biological Process | Primary Assay | Confirmatory Assay |

| H+/K+-ATPase | Immunomodulation, pH Regulation | In vitro Enzyme Inhibition Assay | T-Cell Proliferation Assay |

| COX-2 | Inflammation | In vitro Enzyme Inhibition Assay | Cell-based Prostaglandin E2 (PGE2) ELISA |

| JAK/STAT Pathway | Inflammation, Cytokine Signaling | Western Blot for p-STAT | Reporter Gene Assay for STAT-driven transcription |

Future Directions: The logical next step for any research program involving this compound is to systematically execute the protocols outlined in this guide. A primary screen against a panel of kinases and other common drug targets could rapidly identify high-affinity interactions. Should a direct target be identified, further biophysical assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) would be warranted to characterize the binding kinetics and thermodynamics. Ultimately, in vivo studies in relevant disease models (e.g., inflammatory arthritis, autoimmune disorders) will be crucial to validate the therapeutic potential of this promising compound class.

References

-

In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract. National Institutes of Health. [Link]

-

In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn. National Institutes of Health. [Link]

-

In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. National Institutes of Health. [Link]

-

2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. PubMed. [Link]

-

COX-2 Inhibitor Screening Kit. Creative BioMart. [Link]

-

JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Wiley Online Library. [Link]

-

T Cell Based Assays. Alfa Cytology. [Link]

-

2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. MDPI. [Link]

-

In vitro H+ -K + ATPase inhib... Asian Journal of Pharmacy and Pharmacology. [Link]

-

JAK-STAT signaling pathway. Wikipedia. [Link]

-

Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids. MDPI. [Link]

-

T Cell Assays. Charles River Laboratories. [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

-

T Cell Proliferation Assay. Creative Biolabs. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Choosing T-Cell Assays for Cancer Immunotherapy: A Guide to Selection. MarinBio. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

-

New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. PubMed. [Link]

-

JAK-STAT Signaling Pathway. Elabscience. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. mdpi.com [mdpi.com]

- 4. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

- 5. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajpp.in [ajpp.in]

- 8. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. T Cell Based Assays - Alfa Cytology [alfacytology.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 12. assaygenie.com [assaygenie.com]

- 13. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 15. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]

Stability Profiling of N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide: A Technical Guide

Topic: Stability Profiling of N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Drug Development Scientists

Executive Summary

This compound represents a critical scaffold in the design of kinase inhibitors and GPCR ligands. Its structure—a fused pyrazole-cyclohexane ring system bearing an acetamide side chain—presents a unique duality in stability profiling. While the acetamide moiety dictates hydrolytic susceptibility, the tetrahydroindazole core introduces a specific liability toward oxidative aromatization.

This guide provides a rigorous, first-principles approach to evaluating the stability of this molecule. It moves beyond generic testing, offering a targeted forced degradation strategy designed to expose the specific "soft spots" of the tetrahydroindazole architecture.

Molecular Analysis & Predictive Stability

Before initiating wet-lab protocols, a structural dissection is required to predict degradation pathways.

Structural Liabilities[1]

-

The Acetamide Linker (Hydrolytic Site): The amide bond at C-5 is chemically robust at neutral pH but susceptible to acid/base-catalyzed hydrolysis. Cleavage yields the primary amine (4,5,6,7-tetrahydro-2H-indazol-5-amine ) and acetic acid.

-

The Tetrahydroindazole Core (Oxidative Site): The partially saturated cyclohexene ring fused to the pyrazole is thermodynamically metastable relative to its fully aromatic counterpart. Under oxidative stress (peroxides, metal catalysis, or high-energy light), the system tends to undergo dehydrogenation , driving the molecule toward the fully aromatic indazole derivative.

-

The Pyrazole Nitrogen (pH Sensitivity): The unsubstituted NH in the pyrazole ring is amphoteric. It can participate in tautomerism (

- vs

Degradation Pathway Prediction (DOT Visualization)

The following diagram maps the theoretically predicted degradation pathways based on the functional group chemistry.

Figure 1: Predicted degradation pathways. The primary risks are hydrolytic cleavage of the amide and oxidative aromatization of the central ring.

Forced Degradation Protocols (Stress Testing)

To validate the stability profile, execute the following stress conditions. These protocols are aligned with ICH Q1A(R2) guidelines but optimized for heterocyclic amides.

Acid & Base Hydrolysis

Objective: Determine the lability of the acetamide bond.

-

Preparation: Dissolve the compound in MeOH/Water (50:50) to a concentration of 1 mg/mL.

-

Acid Stress: Add 1N HCl to reach pH ~1.2. Reflux at 60°C for 4–8 hours.

-

Endpoint: Look for the emergence of the amine peak (lower retention time in RP-HPLC due to increased polarity).

-

-

Base Stress: Add 1N NaOH to reach pH ~12. Stir at ambient temperature for 24 hours.

-

Caution: High heat under basic conditions may induce racemization at the C-5 chiral center if the proton is sufficiently acidic.

-

-

Neutralization: Quench samples to pH 7.0 prior to LC-MS injection to prevent column damage or on-column degradation.

Oxidative Stress (Aromatization Probe)

Objective: Assess the propensity for dehydrogenation to the indazole.

-

Reagent: 3% Hydrogen Peroxide (

) is standard. For a more targeted radical study, use AIBN (Azobisisobutyronitrile). -

Protocol: Add

to the sample solution (1 mg/mL). Incubate at Room Temperature (RT) for 24 hours. -

Mechanistic Insight: If the parent peak decreases and a new peak appears with a mass shift of -4 Da (loss of 4 hydrogens), this confirms aromatization to the fully aromatic indazole.

Photostability

Objective: Evaluate UV-induced radical formation.

-

Protocol: Expose solid state (thin layer) and solution state samples to 1.2 million lux hours and 200 Wh/m² UV light (ICH Q1B standard).

-

Observation: Tetrahydroindazoles can be chromophoric. Watch for discoloration (yellowing) which often indicates N-oxide formation or extensive conjugation (aromatization).

Analytical Methodology

A robust Stability-Indicating Method (SIM) is required to separate the parent from its degradants.

HPLC/LC-MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses pyrazole ionization, improving peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection:

-

UV: 254 nm (aromatic ring absorption).

-

MS: Positive ESI mode (

).

-

Data Interpretation Table

| Degradant ID | Mechanism | Retention Time Shift | Mass Shift ( | Notes |

| Parent | N/A | 0 | Target Molecule | |

| Degradant A | Hydrolysis | Decrease (More Polar) | -42 Da (Loss of Acetyl) | Formation of free amine.[1] |

| Degradant B | Oxidation | Increase (More Lipophilic) | -4 Da (Dehydrogenation) | Conversion to Indazole. |

| Degradant C | N-Oxidation | Decrease (Polar N-O) | +16 Da (Oxygen insertion) | Rare, requires strong oxidant. |

Experimental Workflow Visualization

The following diagram outlines the logical flow for the stability study, ensuring a "self-validating" process where mass balance is checked at every stage.

Figure 2: Stability testing workflow ensuring mass balance and rigorous degradant identification.

Storage & Handling Recommendations

Based on the chemical properties of the tetrahydroindazole scaffold:

-

Protect from Light: To prevent photo-initiated aromatization. Store in amber vials.

-

Inert Atmosphere: Store under Nitrogen or Argon to mitigate oxidative dehydrogenation over long-term storage.

-

Low Moisture: While the amide is relatively stable, minimizing moisture prevents hydrolysis, especially if trace acidic impurities are present from synthesis.

References

-

ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. Link

-

Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, Vol. 59, No. 1, 2007, pp. 59-96. Link

-

Gein, V. L., et al. "Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives."[2] Pharmaceutical Chemistry Journal, 2019. (Validates synthesis and general reactivity of the scaffold). Link

- Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Taylor & Francis, 2nd Edition, 2011.

Sources

A Predictive Spectroscopic Guide to N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide

Introduction

N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide is a heterocyclic compound of interest in medicinal chemistry and drug development due to its hybrid structure, combining a tetrahydroindazole scaffold with an acetamide moiety. The tetrahydroindazole core is a prevalent feature in a variety of pharmacologically active molecules.[1] The acetamide group, a common functional group in pharmaceuticals, can significantly influence properties such as solubility, hydrogen bonding capacity, and metabolic stability. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological systems.

This technical guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous structures to offer a robust, predictive framework for researchers. The methodologies and interpretations presented herein are designed to be a practical resource for scientists engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is the foundation for interpreting its spectroscopic data. The structure of this compound, with a systematic atom numbering scheme, is presented below. This numbering will be used consistently throughout the guide for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, one can deduce the connectivity of atoms and gain insights into the electronic environment of the nuclei.

Experimental Protocol (NMR)

A robust NMR experiment is predicated on careful sample preparation and appropriate instrument parameter selection.

Workflow: NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis.

Causality in Experimental Choices:

-

Solvent Selection: DMSO-d₆ is often a good choice for amides as it can solubilize a wide range of compounds and its residual solvent peak does not typically overlap with many signals. The N-H protons are less likely to exchange with deuterium in DMSO-d₆ compared to D₂O, making them observable.[3]

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, defined as 0.0 ppm, due to its chemical inertness and the high shielding of its equivalent protons and carbons, which places its signal away from most organic compound signals.[4]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum is based on the analysis of chemical environments and expected spin-spin coupling.[5][6]

| Signal Assignment (Atom #) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Remarks |

| H3 | ~7.3 - 7.6 | Singlet (s) | 1H | Proton on the pyrazole ring, typically deshielded. |

| N-H (Amide) | ~7.8 - 8.2 | Doublet (d) | 1H | Amide proton, often broad. Coupled to H5. The chemical shift is concentration and temperature dependent. |

| N-H (Indazole, N1 or N2) | ~11.0 - 12.5 | Broad Singlet (br s) | 1H | Tautomeric N-H proton of the indazole ring, significantly deshielded and often broad. |

| H5 | ~4.0 - 4.5 | Multiplet (m) | 1H | Methine proton attached to the amide nitrogen. Deshielded by the adjacent nitrogen. Coupled to the amide N-H and protons on C4 and C6. |

| H4, H6, H7 | ~1.5 - 2.8 | Multiplets (m) | 8H total | Diastereotopic methylene protons of the tetrahydro ring. They will appear as complex, overlapping multiplets. Protons on C4 and C7, being adjacent to the pyrazole ring, may be further downfield. |

| CH₃ (C9) | ~1.8 - 2.1 | Singlet (s) | 3H | Methyl protons of the acetamide group. Appears as a sharp singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom, with chemical shifts indicating the carbon's electronic environment.[7][8]

| Signal Assignment (Atom #) | Predicted δ (ppm) | Rationale and Remarks |

| C8 (C=O) | ~168 - 172 | Carbonyl carbon of the secondary amide.[9] |

| C3 | ~130 - 135 | Olefinic carbon in the pyrazole ring. |

| C3a, C7a | ~115 - 140 | Quaternary carbons at the fusion of the two rings. Their exact shifts can be complex to predict without reference compounds. |

| C5 | ~45 - 55 | Aliphatic carbon directly attached to the amide nitrogen. |

| C4, C6, C7 | ~20 - 35 | Aliphatic methylene carbons of the tetrahydro ring. |

| C9 (CH₃) | ~22 - 25 | Methyl carbon of the acetamide group. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations.[10][11] It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol (IR)

Workflow: FTIR-ATR Sample Analysis

Caption: Workflow for acquiring an IR spectrum using an FTIR spectrometer with an ATR accessory.

Causality in Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation, eliminating the need for making KBr pellets.[12]

Predicted IR Absorption Bands

The presence of amide and indazole functionalities gives rise to several characteristic absorption bands.[13][14]

| Predicted Frequency (cm⁻¹) | Vibration Type | Intensity | Remarks |

| ~3300 | N-H Stretch (Indazole) | Medium, Broad | Associated with the N-H bond of the indazole ring. Hydrogen bonding can broaden this peak. |

| ~3250 | N-H Stretch (Amide) | Medium, Sharp | Characteristic of a secondary amide N-H bond. |

| ~2930, ~2850 | C-H Stretch (Aliphatic) | Medium-Strong | Symmetric and asymmetric stretching of the CH₂ groups in the tetrahydro ring. |

| ~1640 | C=O Stretch (Amide I) | Strong, Sharp | The most intense and characteristic peak for an amide, corresponding to the carbonyl stretch.[15] |

| ~1550 | N-H Bend (Amide II) | Medium-Strong | A combination of N-H bending and C-N stretching in secondary amides. |

| ~1450 | C-H Bend (Aliphatic) | Medium | Scissoring and bending vibrations of the CH₂ groups. |

| ~1300 | C-N Stretch (Amide III) | Medium | Another characteristic amide band, though often weaker than Amide I and II. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[16] It is essential for determining the molecular weight and can offer significant structural clues through the analysis of fragmentation patterns.[17][18]

Experimental Protocol (MS)

Workflow: ESI-MS Analysis

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

Causality in Experimental Choices:

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, non-volatile molecules like the target compound. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation in the initial scan, allowing for clear determination of the molecular weight.[19]

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₉H₁₃N₃O. Its monoisotopic mass is 179.1059 g/mol .

-

Molecular Ion: In ESI positive mode, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 180.1137 .

-

Fragmentation Pattern: The amide bond is often the most labile site for fragmentation.[20][21] Cleavage of the C5-N(amide) bond or the N(amide)-C8 bond are likely fragmentation pathways.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for [M+H]⁺.

-

Fragment A (m/z 122): This corresponds to the protonated 5-amino-4,5,6,7-tetrahydro-2H-indazole core, resulting from the loss of neutral acetamide (58 Da). This is a very common and expected fragmentation for N-acylated amines.

-

Fragment B (m/z 137): This would result from the loss of ketene (CH₂=C=O, 42 Da) from the molecular ion, a characteristic fragmentation for acetamides. This fragment corresponds to the protonated tetrahydroindazol-5-amine.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data (NMR, IR, MS) for this compound. By breaking down the molecule into its constituent functional groups and applying fundamental spectroscopic principles, we have established a detailed set of expected spectral features. This information serves as a crucial reference for any researcher working with this compound, aiding in its synthesis, purification, and structural verification. The outlined experimental protocols further provide a self-validating framework for obtaining high-quality data. While predictive, this guide establishes a solid foundation for the empirical analysis and characterization of this and structurally related molecules in the field of drug discovery and development.

References

-

Master Organic Chemistry. 13-C NMR - How Many Signals. (2022-02-08). Available from: [Link]

-

Chemistry LibreTexts. 5.5: Chemical Shift. (2023-02-11). Available from: [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link]

-

King Fahd University of Petroleum & Minerals. 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. (1980-12). Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

PubChem. 4,5,6,7-tetrahydro-1H-indazole. Available from: [Link]

-

Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Available from: [Link]

-

Wiley-VCH. Supporting Information. (2007). Available from: [Link]

-

Organic Chemistry Portal. 2H-Indazole synthesis. Available from: [Link]

-

RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020-01-01). Available from: [Link]

-

National Center for Biotechnology Information. Advances in structure elucidation of small molecules using mass spectrometry. Available from: [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

-

Fiveable. 1.3 Mass spectrometry (MS) - Organic Chemistry II. Available from: [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]

-

MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (2020). Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF. Available from: [Link]

-

YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013-07-08). Available from: [Link]

-

Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. (2021-07-31). Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. 11.9: Useful Patterns for Structure Elucidation. (2020-05-30). Available from: [Link]

- Unknown Source. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

-

Chemistry LibreTexts. 11.2: Infrared (IR) Spectroscopy. (2020-05-30). Available from: [Link]

-

ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available from: [Link]

-

Technology Networks. Infrared Spectroscopy: Principles and Applications in Organic Chemistry. (2024-12-28). Available from: [Link]

-

ResearchGate. Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and.... Available from: [Link]

-

Cambridge University Press. Examples of structure elucidation by mass spectrometry (Chapter 11). (2002). Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

-

YouTube. Carbon-13 NMR Spectroscopy. (2019-01-21). Available from: [Link]

-

YouTube. IR Spectroscopy - Basic Introduction. (2020-07-29). Available from: [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025-05-29). Available from: [Link]

-

MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. Available from: [Link]

-

Indian Academy of Sciences. Infrared spectroscopic studies of amides and anilides. Available from: [Link]

-

National Center for Biotechnology Information. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018-06-12). Available from: [Link]

-

Journal of the Chemical Society C: Organic (RSC Publishing). 4,5,6,7-Tetrahydro-3-oxo-2H-indazolecarboxylic acids. Part V. Isomers and their dimerisations. (1967). Available from: [Link]

-

YouTube. Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. (2022-12-25). Available from: [Link]

-

MSU chemistry. Infrared Spectroscopy. Available from: [Link]

-

NICODOM Ltd. IS NIR Spectra. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. azooptics.com [azooptics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. wisdomlib.org [wisdomlib.org]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. fiveable.me [fiveable.me]

- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Examples of structure elucidation by mass spectrometry (Chapter 11) - Mass Spectrometry for Chemists and Biochemists [cambridge.org]

- 19. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

"analytical methods for N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide"

An Application Guide to the Analytical Characterization of N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide

Introduction

This compound is a heterocyclic compound featuring a tetrahydro-indazole core, a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by indazole derivatives.[1] The reliable and robust analytical characterization of such molecules is a cornerstone of drug discovery, development, and quality control.[2] Ensuring the identity, purity, and strength of a target compound is essential for reproducible pharmacological studies and for meeting stringent regulatory standards.

This document, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive guide to the essential analytical methods for the characterization of this compound. It moves beyond simple procedural lists to explain the causality behind methodological choices, grounding each protocol in established scientific principles. The integrated use of chromatographic and spectroscopic techniques provides a complete analytical picture, from quantitative purity assessment to definitive structural confirmation.

Analytical Strategy and Workflow

A multi-faceted analytical approach is required for the comprehensive characterization of a pharmaceutical compound. The strategy begins with separating the target analyte from impurities using chromatography, followed by identification and structural elucidation using a suite of spectroscopic techniques. This integrated workflow ensures that both quantitative and qualitative attributes of the molecule are thoroughly assessed.

The overall workflow is visualized below. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for determining purity and quantifying the compound. For more sensitive detection and unambiguous mass confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. Finally, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to definitively confirm the chemical structure and the presence of key functional groups.

Caption: Overall analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Expertise & Rationale: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity analysis of moderately polar organic molecules like this compound. The C18 (octadecylsilyl) stationary phase provides a nonpolar surface that separates compounds based on their hydrophobicity. A gradient elution using a mixture of acidified water and an organic solvent (acetonitrile) allows for the efficient separation of the main compound from both more polar and less polar impurities. The indazole ring system contains a strong chromophore, making UV detection a highly suitable and robust method for quantification.[3]

Protocol: Purity Determination by RP-HPLC

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Standard Preparation: Accurately weigh and dissolve the reference standard of this compound in diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard solution using the same diluent. Filter the solution through a 0.45 µm syringe filter before injection.[4]

-

Injection and Analysis: Inject a diluent blank, followed by the standard solution and then the sample solution. Record the chromatograms.

-

Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the sample chromatogram to calculate purity.

| Parameter | Recommended Conditions |

| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table Below |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, offering superior sensitivity and specificity.[5] This technique is invaluable for confirming the identity of the target compound by determining its precise molecular weight. It is also the preferred method for detecting and identifying trace-level impurities or metabolites, as it can provide molecular weight information for even minor, co-eluting peaks.[6] For a nitrogen-containing molecule like this, Electrospray Ionization (ESI) in positive ion mode is highly effective, as the basic nitrogen atoms are readily protonated to form a stable [M+H]⁺ ion.

Protocol: Identity Confirmation by LC-MS

-

LC System: Utilize the same column and mobile phase conditions as the HPLC method to ensure comparable retention times.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in the initial mobile phase. Direct infusion can also be used for rapid mass confirmation without chromatographic separation.

-

MS System Tuning: Tune and calibrate the mass spectrometer according to the manufacturer's recommendations.

-

Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500). The expected protonated molecule [M+H]⁺ for C₁₀H₁₅N₃O (MW: 193.25) is m/z 194.13.

-

Tandem MS (MS/MS): For structural confirmation of impurities or the main peak, perform fragmentation analysis (MS/MS). Isolate the parent ion of interest (e.g., m/z 194.13) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Caption: Workflow for LC-MS/MS analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure.[7] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For this compound, specific signals are expected for the indazole aromatic protons, the protons on the saturated tetrahydro ring, the acetyl methyl group, and the amide N-H proton.[8][9] The combination of these spectra allows for complete structural verification.

Protocol: Structural Confirmation by NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and does not obscure the amide N-H proton signal.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns (multiplicities) to assign protons to their respective positions in the structure.

-

Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.

-

Expected Characteristic NMR Signals:

| Group | ¹H Chemical Shift (ppm, approx.) | ¹³C Chemical Shift (ppm, approx.) |

| Indazole Aromatic C-H | 7.0 - 8.0 | 110 - 140 |

| Tetrahydro Ring CH, CH₂ | 1.5 - 3.5 | 20 - 50 |

| Amide N-H | 7.5 - 8.5 (broad, in DMSO-d₆) | - |

| Acetamide CH₃ | 1.8 - 2.2 | 20 - 25 |

| Amide C=O | - | 168 - 172 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and simple technique used to confirm the presence of key functional groups within a molecule.[10] The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. For this compound, FTIR is excellent for verifying the presence of the N-H bond (from the amide and indazole), the C=O bond of the amide, and C-N bonds.

Protocol: Functional Group Identification by FTIR

-

Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet method or by placing a small amount of the solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected Characteristic FTIR Absorption Bands:

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Amide & Indazole N-H | N-H stretch | 3200 - 3400 (broad) |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

| Amide I Band | C=O stretch | 1640 - 1680 (strong) |

| Amide II Band | N-H bend, C-N stretch | 1520 - 1570 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

Analytical Method Validation

Trustworthiness & Authoritative Grounding: A developed analytical method is only useful if it is proven to be reliable, accurate, and fit for its intended purpose.[11] Method validation is the process of providing documented evidence that the method performs as expected.[12] The parameters for validation are defined by international regulatory bodies, most notably the International Council for Harmonisation (ICH).[12]

Key Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, matrix components). | Peak for the analyte is well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | e.g., 80% to 120% of the target concentration. |

| Accuracy | The closeness of test results to the true value. Often determined by spike/recovery studies. | % Recovery typically within 98.0% to 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |

References

- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.

- Journal of Young Pharmacists. (2015). LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application.

- ResearchGate. (n.d.). LC-MS - Science method.

- Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Center for Biotechnology Information.

- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and Validation of an HPLC Method for Analysis of Tadalafil in Human Plasma.

- Merone, G. M., et al. (2023). LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications.

- MDPI. (n.d.). Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites.

- Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information.

- ResearchGate. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.

- Hwang, I. T., et al. (2005). New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. Pest Management Science.

- MDPI. (n.d.). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO).

- Chan, C. C. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

- ResearchGate. (n.d.). 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d6.

- Advanced Journal of Chemistry, Section A. (n.d.). 2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kin.

- Murugavel, K., et al. (2010). A convenient synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles. Chemistry of Heterocyclic Compounds.

- ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.

- Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.

- Hilaris Publisher. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative.

- MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.

- ResearchGate. (2016). 13C NMR of indazoles.

- International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review.

- ResearchGate. (2025). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity.

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- National Center for Biotechnology Information. (2022). LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity.

- GxP-CC. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.

- Abdelwahab, N. S., et al. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Chemistry Central Journal.

- Advanced Journal of Chemistry, Section A. (n.d.). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors.

- MDPI. (n.d.). 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition.

Sources

- 1. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bsu.edu.eg [bsu.edu.eg]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. upm-inc.com [upm-inc.com]

- 12. emerypharma.com [emerypharma.com]

Application Notes and Protocols for In Vitro Characterization of N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide: A Putative Kinase Inhibitor

Introduction: The Scientific Rationale for Investigating N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide as a Kinase Inhibitor

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to interact with the ATP-binding pocket of protein kinases.[1] Numerous indazole derivatives have been successfully developed as potent and selective kinase inhibitors for therapeutic use, particularly in oncology.[1] The compound of interest, this compound, incorporates this key indazole core, suggesting a high probability of activity as a kinase modulator. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, making them a major class of drug targets.[2]

These application notes provide a comprehensive guide for the initial in vitro characterization of this putative kinase inhibitor. The protocols detailed herein are designed to first determine the compound's direct inhibitory effect on purified kinases (biochemical assays) and subsequently to assess its functional consequences in a physiologically relevant cellular context (cell-based assays).[3] This dual approach is crucial, as potent biochemical inhibition does not always translate to cellular efficacy due to factors like cell permeability and off-target effects.[3][4]

The following sections will guide researchers through a logical workflow, from initial enzyme inhibition screening to more complex cell-based functional assays, providing the foundational data necessary for advancing a promising small molecule inhibitor through the drug discovery pipeline.

Part 1: Biochemical Assays - Direct Kinase Inhibition

The first critical step is to determine if this compound directly inhibits the enzymatic activity of a target kinase. Biochemical assays utilize purified, recombinant kinase, a specific substrate, and the co-substrate ATP.[5] The fundamental principle is to measure the rate of the phosphotransferase reaction in the presence and absence of the inhibitor.

A variety of detection methods are available, including radiometric assays that measure the incorporation of radioactive phosphate (³²P or ³³P) into a substrate, and non-radiometric methods such as fluorescence-based and luminescence-based assays.[2][6] Luminescence-based assays, which quantify ATP consumption (e.g., Kinase-Glo®), are particularly well-suited for high-throughput screening (HTS) due to their sensitivity and simple "add-mix-read" format.[6]

Experimental Workflow for Biochemical Kinase Inhibition

The following diagram illustrates the typical workflow for assessing a compound's inhibitory activity against a purified kinase.

Caption: Cellular mechanism of action for a kinase inhibitor.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol is used to determine if this compound can inhibit the phosphorylation of a known downstream substrate of the target kinase in intact cells.

Materials:

-

Cell line expressing the target kinase (and exhibiting baseline phosphorylation of the substrate).

-

Complete cell culture medium.

-

This compound.

-

DMSO (cell culture grade).

-

Phosphate Buffered Saline (PBS).

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., anti-phospho-STAT3) and one for the total protein level of the substrate (e.g., anti-total-STAT3).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

-

If the pathway requires stimulation, add the appropriate growth factor or cytokine for a short period (e.g., 15-30 minutes) before harvesting.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-STAT3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal loading.

-

-

Data Analysis:

-

Quantify the band intensity for both the phosphorylated and total protein using densitometry software.

-

Normalize the phospho-protein signal to the total protein signal for each sample.

-

Plot the normalized phospho-protein levels against the compound concentration to observe the dose-dependent inhibition.

-

Part 3: Data Interpretation and Next Steps

A successful outcome from these initial studies would be the demonstration of potent, dose-dependent inhibition in both the biochemical and cell-based assays. The IC50 from the biochemical assay indicates the compound's potency against the isolated enzyme, while the cellular assay confirms target engagement and functional activity in a biological context. A significant rightward shift in potency from the biochemical to the cellular assay may indicate issues with cell permeability or compound stability.

Upon successful completion of these foundational assays, further studies would be warranted, including:

-

Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.

-

Mechanism of Action Studies: Performing enzyme kinetics to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

-

Cellular Phenotypic Assays: Evaluating the compound's effect on cell proliferation, viability, or apoptosis in relevant cancer cell lines. [3]* In Vivo Efficacy Studies: Assessing the compound's anti-tumor activity in animal models.

By following this structured, multi-faceted approach, researchers can efficiently and rigorously characterize the in vitro activity of this compound, providing a solid foundation for its potential development as a novel therapeutic agent.

References

-

An, F., & Wu, B. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. Available at: [Link]

-

Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. Available at: [Link]

-

ACS Chemical Biology. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Publications. Available at: [Link]

-

Klaus, V., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. Available at: [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

-

Lee, G., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry. Available at: [Link]

-

InhibiScreen. (2016). Kinase Inhibitor Assay Technical Video. YouTube. Available at: [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

-

Eurofins DiscoverX. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available at: [Link]

-

Kim, Y., et al. (2021). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. Journal of Biological Chemistry. Available at: [Link]

-

Rusina, P., et al. (2023). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. Cancers. Available at: [Link]

-

Kettle, J. G., et al. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry. Available at: [Link]

-

Mohammadi-Farani, A., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie. Available at: [Link]

-

Xu, J., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Akurathi, V., et al. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules. Available at: [Link]

-

Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

-

Hwang, I. T., et al. (2005). New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. Pest Management Science. Available at: [Link]

-

Manikandan, R., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available at: [Link]

-

Goldstein, D. M., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Liu, J., et al. (2014). 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a benzimidazole derivative, inhibits T cell proliferation involving H+/K+-ATPase inhibition. Molecules. Available at: [Link]

-

Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[7][8]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. m.youtube.com [m.youtube.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 7. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide in Kinase Inhibitor Screening

For: Researchers, scientists, and drug development professionals in oncology, immunology, and related fields.

Introduction: The Power of the Indazole Scaffold in Kinase Inhibitor Discovery